Ethyl 5-Bromo-2-iodobenzoate Ethyl 5-Bromo-2-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 450412-27-8
VCID: VC7738266
InChI: InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=CC(=C1)Br)I
Molecular Formula: C9H8BrIO2
Molecular Weight: 354.969

Ethyl 5-Bromo-2-iodobenzoate

CAS No.: 450412-27-8

Cat. No.: VC7738266

Molecular Formula: C9H8BrIO2

Molecular Weight: 354.969

* For research use only. Not for human or veterinary use.

Ethyl 5-Bromo-2-iodobenzoate - 450412-27-8

Specification

CAS No. 450412-27-8
Molecular Formula C9H8BrIO2
Molecular Weight 354.969
IUPAC Name ethyl 5-bromo-2-iodobenzoate
Standard InChI InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Standard InChI Key JWUQSSZXGVRFDZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=C1)Br)I

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Ethyl 5-bromo-2-iodobenzoate consists of a benzoic acid backbone substituted with bromine (Br) at the 5-position and iodine (I) at the 2-position, esterified with an ethyl group. The IUPAC name, ethyl 5-bromo-2-iodobenzoate, reflects this substitution pattern . Key structural features include:

  • Aromatic ring: Provides a planar framework for electronic interactions.

  • Halogen substituents: Bromine and iodine enhance electrophilic reactivity and participate in halogen bonding.

  • Ester group: The ethyl ester moiety increases solubility in organic solvents and modulates metabolic stability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₈BrIO₂
Molecular Weight354.97 g/mol
Density1.9 ± 0.1 g/cm³
Boiling Point341.8 ± 27.0 °C (760 mmHg)
Melting PointNot Determined
Storage Conditions2–8 °C, dark
SolubilityOrganic solvents (e.g., DCM)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of ethyl 5-bromo-2-iodobenzoate typically involves sequential halogenation and esterification steps:

  • Bromination: A benzoic acid derivative undergoes electrophilic substitution using bromine (Br₂) in the presence of FeBr₃ .

  • Iodination: The brominated intermediate is treated with iodine (I₂) and nitric acid (HNO₃) to introduce the iodine substituent .

  • Esterification: The resulting dihalogenated benzoic acid is reacted with ethanol (C₂H₅OH) under acidic conditions (e.g., H₂SO₄) to form the ethyl ester .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (70–85%) and purity (>95%). Automated systems regulate temperature and pressure, minimizing byproducts such as 3-iodo isomers. Post-synthesis purification via column chromatography or recrystallization ensures compliance with pharmaceutical-grade standards .

Chemical Reactivity and Applications

Cross-Coupling Reactions

Ethyl 5-bromo-2-iodobenzoate is pivotal in:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reactions with boronic acids yield biaryl structures, essential in drug discovery .

  • Sonogashira Coupling: Reaction with terminal alkynes generates conjugated systems for optoelectronic materials.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF5-Bromo-2-iodobiphenyl-4-carboxylate
Ester HydrolysisNaOH, H₂O/EtOH5-Bromo-2-iodobenzoic acid
Nucleophilic SubstitutionKCN, DMSO5-Bromo-2-cyano-benzoate

Pharmaceutical Applications

  • Anticancer Agents: Derivatives inhibit tubulin polymerization (IC₅₀ = 19 nM in T-cell malignancies) .

  • Antimicrobials: Halogenated benzoates disrupt microbial cell membranes via hydrophobic interactions.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s iodine atom participates in halogen bonding with catalytic residues of HIV-1 integrase, impairing viral DNA integration (IC₅₀ = 25 µM) . Bromine enhances lipophilicity, facilitating membrane penetration.

Cytotoxicity Profiles

In vitro studies demonstrate selective toxicity against cancer cells (HeLa, IC₅₀ = 47 µM) while sparing normal fibroblasts (IC₅₀ > 100 µM) . Mechanistic studies attribute this to ROS generation and apoptosis induction.

Comparative Analysis with Analogues

Table 3: Halogenated Benzoate Derivatives

CompoundSubstituentsKey Application
Ethyl 5-bromo-2-chlorobenzoateCl at 2-positionIntermediate in agrochemicals
Ethyl 2-bromo-5-iodobenzoateBr at 2, I at 5Antiviral research
5-Bromo-2-iodobenzoic acidCarboxylic acid groupMetal-organic frameworks

The dual halogenation in ethyl 5-bromo-2-iodobenzoate offers superior reactivity in cross-coupling compared to mono-halogenated analogues, enabling diverse functionalization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator